An In-depth Technical Guide to 3,5-Di-tert-butyl-2-methoxybenzoic Acid
An In-depth Technical Guide to 3,5-Di-tert-butyl-2-methoxybenzoic Acid
This guide provides a comprehensive technical overview of 3,5-di-tert-butyl-2-methoxybenzoic acid, a sterically hindered aromatic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development and materials science, this document elucidates the compound's chemical structure, physicochemical properties, plausible synthetic routes, and potential applications. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to provide a robust and scientifically grounded resource.
Introduction and Chemical Identity
3,5-Di-tert-butyl-2-methoxybenzoic acid, identified by the CAS Number 31314-32-6 , is a polysubstituted benzoic acid derivative.[1] Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, a methoxy group, and two bulky tert-butyl groups. The spatial arrangement of these substituents—particularly the ortho-methoxy group and the two meta-tert-butyl groups relative to the carboxyl function—imparts significant steric hindrance around the acidic moiety. This steric shielding is a key structural feature that dictates the molecule's reactivity and potential utility in specialized applications where controlled chemical interactions are paramount.
Substituted benzoic acids are fundamental building blocks in organic synthesis, with wide-ranging applications in the pharmaceutical and materials science industries.[2][3] They serve as precursors for active pharmaceutical ingredients (APIs), functional polymers, and other high-value chemical entities.[4][5] The specific substitution pattern of 3,5-di-tert-butyl-2-methoxybenzoic acid suggests its potential as a valuable intermediate in these fields.
Physicochemical and Spectroscopic Profile
Chemical and Physical Properties
| Property | Value (Predicted/Calculated) | Source/Basis of Prediction |
| CAS Number | 31314-32-6 | [1] |
| Molecular Formula | C₁₆H₂₄O₃ | Derived from structure |
| Molecular Weight | 264.36 g/mol | Derived from formula |
| Appearance | White to off-white crystalline solid | Based on similar benzoic acid derivatives[6] |
| Melting Point | Not available (Predicted to be elevated due to molecular symmetry and bulk) | General properties of solid benzoic acids |
| Boiling Point | Not available (Likely to decompose before boiling at atmospheric pressure) | General properties of benzoic acids |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, ether) | Based on benzoic acid and its derivatives[3] |
| pKa | Not available (Predicted to be slightly higher than benzoic acid due to electronic and steric effects) | General trends in substituted benzoic acids |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of related compounds such as 3,5-di-tert-butylbenzoic acid[7], 3,5-dimethoxybenzoic acid[6][8], and other substituted benzoic acids.[9]
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Singlet (broad) | 1H | -COOH | Typical range for carboxylic acid protons, subject to solvent and concentration effects. |
| ~7.6 | Doublet (d) | 1H | Ar-H | Aromatic proton at C4, coupled to H6. |
| ~7.4 | Doublet (d) | 1H | Ar-H | Aromatic proton at C6, coupled to H4. |
| ~3.8 | Singlet (s) | 3H | -OCH₃ | Typical range for methoxy group protons on an aromatic ring. |
| ~1.3 | Singlet (s) | 18H | 2 x -C(CH₃)₃ | Protons of the two equivalent tert-butyl groups. |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~170 | C=O | Carboxylic acid carbonyl carbon. |
| ~158 | Ar-C (ipso) | Aromatic carbon attached to the -OCH₃ group. |
| ~140 | Ar-C (ipso) | Aromatic carbons attached to the -C(CH₃)₃ groups. |
| ~130 | Ar-C (ipso) | Aromatic carbon attached to the -COOH group. |
| ~125 | Ar-CH | Aromatic methine carbons (C4 and C6). |
| ~56 | -OCH₃ | Methoxy group carbon. |
| ~35 | -C (CH₃)₃ | Quaternary carbons of the tert-butyl groups. |
| ~31 | -C(C H₃)₃ | Methyl carbons of the tert-butyl groups. |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid hydroxyl group, often broad due to hydrogen bonding. |
| ~2960 | C-H stretch (sp³) | Aliphatic C-H bonds of the tert-butyl groups. |
| ~1700 | C=O stretch | Carboxylic acid carbonyl group. |
| ~1600, ~1470 | C=C stretch | Aromatic ring vibrations. |
| ~1250 | C-O stretch | Asymmetric stretch of the aryl-ether bond. |
| ~1050 | C-O stretch | Symmetric stretch of the aryl-ether bond. |
Mass Spectrometry (MS)
| m/z (Mass-to-Charge Ratio) | Assignment | Rationale |
| 264 | [M]⁺ | Molecular ion peak. |
| 249 | [M - CH₃]⁺ | Loss of a methyl radical from a tert-butyl group. |
| 219 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 207 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical. |
Proposed Synthetic Pathways
While no specific, peer-reviewed synthesis for 3,5-di-tert-butyl-2-methoxybenzoic acid is readily available, two highly plausible synthetic strategies can be devised based on established organic chemistry principles and published procedures for analogous compounds.
Pathway A: Methylation of 3,5-Di-tert-butyl-2-hydroxybenzoic Acid
This approach involves the selective methylation of the phenolic hydroxyl group of 3,5-di-tert-butyl-2-hydroxybenzoic acid (also known as 3,5-di-tert-butylsalicylic acid). This precursor is a known compound used as a charge-control agent. The methylation of phenolic hydroxyl groups is a well-established transformation.[10]
Caption: Pathway A: Methylation of the phenolic precursor.
Experimental Protocol (Proposed):
-
Deprotonation: Dissolve 3,5-di-tert-butyl-2-hydroxybenzoic acid in a suitable polar aprotic solvent such as acetone or DMF. Add a slight excess of a base, like potassium carbonate, to deprotonate the more acidic carboxylic acid and the phenolic hydroxyl group.
-
Methylation: Add a methylating agent, such as dimethyl sulfate, dropwise to the mixture at room temperature.[11] The reaction can be gently heated (e.g., to 55-60 °C) to drive it to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Hydrolysis: After the reaction is complete, cool the mixture and add water. To ensure that only the phenolic hydroxyl is methylated and any ester formed is hydrolyzed back to the carboxylic acid, a basic hydrolysis step (e.g., with NaOH solution) can be performed.[12]
-
Purification: Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the product. The crude 3,5-di-tert-butyl-2-methoxybenzoic acid can then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Pathway B: Directed Ortho-Metalation and Carboxylation of 2,4-Di-tert-butylanisole
This pathway utilizes the principle of directed ortho-metalation (DoM), where the methoxy group of an anisole derivative directs a strong base to deprotonate the adjacent ortho position.[13][14] The resulting aryllithium species is then quenched with carbon dioxide to form the carboxylic acid.
Caption: Pathway B: Directed ortho-metalation and carboxylation.
Experimental Protocol (Proposed):
-
Precursor Synthesis: The starting material, 2,4-di-tert-butylanisole, can be prepared from 2,4-di-tert-butylphenol by methylation with dimethyl sulfate and a base.
-
Ortho-Lithiation: Dissolve 2,4-di-tert-butylanisole in an anhydrous ether solvent, such as THF, under an inert atmosphere (e.g., argon). Cool the solution to -78 °C. Add a strong organolithium base, such as sec-butyllithium, often in the presence of a chelating agent like TMEDA, to facilitate the deprotonation at the position ortho to the methoxy group.[15][16]
-
Carboxylation: Quench the reaction by bubbling carbon dioxide gas through the solution or by pouring the reaction mixture over crushed dry ice.
-
Workup and Purification: Allow the mixture to warm to room temperature and then perform an acidic workup (e.g., with dilute HCl) to protonate the carboxylate salt. Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Potential Applications and Fields of Research
The unique structural characteristics of 3,5-di-tert-butyl-2-methoxybenzoic acid, particularly its steric hindrance, make it a promising candidate for several specialized applications.
-
Pharmaceutical and Medicinal Chemistry: Sterically hindered aromatic molecules are often explored in drug design to enhance selectivity for a biological target or to improve metabolic stability by blocking sites of enzymatic degradation. This compound could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents.[5][17] Substituted benzoic acids are known to be precursors for compounds with a wide range of biological activities.[2][18]
-
Materials Science: The rigid and bulky nature of this molecule makes it a potential monomer or additive in the synthesis of high-performance polymers. Its incorporation into a polymer backbone could enhance thermal stability and modify mechanical properties. Similar structures, like 3,5-dimethoxybenzoic acid, are used in the synthesis of dendrimers and specialized resins.[4]
-
Organic Synthesis: As a sterically encumbered carboxylic acid, it can be used in reactions where controlled reactivity is required. The carboxylic acid group can be converted into other functional groups (e.g., esters, amides, acid chlorides) to serve as a building block for more complex molecular architectures.
Conclusion
3,5-Di-tert-butyl-2-methoxybenzoic acid represents a molecule of significant interest due to its unique sterically hindered structure. While detailed experimental data remains sparse in the public domain, this guide has provided a thorough overview based on established chemical principles and data from closely related compounds. The proposed synthetic routes offer viable strategies for its preparation, and its predicted physicochemical and spectroscopic properties provide a solid foundation for its identification and characterization. The potential applications in drug development, materials science, and specialized organic synthesis highlight the value of this compound as a target for further research and development. This guide serves as a foundational resource to stimulate and support future investigations into the chemistry and utility of 3,5-di-tert-butyl-2-methoxybenzoic acid.
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